6-Amino-2,3-dimethylbenzonitrile
Description
6-Amino-2,3-dimethylbenzonitrile (CAS: 35490-77-8) is a substituted benzonitrile derivative featuring an amino group at the 6-position and methyl groups at the 2- and 3-positions of the benzene ring. Its molecular formula is C₉H₉N₂, with a molecular weight of 145.18 g/mol. The compound is structurally characterized by the nitrile (-CN) group at position 1 and the electron-donating methyl (-CH₃) and amino (-NH₂) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-amino-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4H,11H2,1-2H3 |
InChI Key |
GWMFHFJUORXZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional similarities between 6-Amino-2,3-dimethylbenzonitrile and related compounds are analyzed below, focusing on substituent effects, positional isomerism, and applications.
Positional Isomers
Key Insights :
- Electronic Effects: The 6-amino group in this compound directs electrophilic substitution to the para position, whereas isomers like 2-Amino-4,6-dimethylbenzonitrile exhibit altered reactivity due to steric and electronic differences .
Substituent Variations
Key Insights :
- Reactivity: Chloro and bromo substituents (e.g., in 6-Amino-2,3-dichlorobenzonitrile) increase electrophilicity, making these compounds more reactive in nucleophilic substitutions compared to methyl-substituted analogs .
- Biological Activity: Fluorine in 6-Amino-3-bromo-2-fluorobenzonitrile enhances metabolic stability and bioavailability, a trait leveraged in drug design .
Heterocyclic and Functionalized Analogs
Key Insights :
- Ring Systems: Pyridine and isoindole analogs (e.g., 6-Amino-2,4,5-trimethylpyridin-3-ol) exhibit distinct electronic environments, influencing their interactions with biological targets like TNF-α in inflammatory pathways .
- Functional Groups: The nitrile group in benzonitriles offers versatility in click chemistry, whereas hydroxyl groups in pyridinols enhance hydrogen-bonding capacity .
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